molecular formula C21H16FN3O3S2 B2753632 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886943-63-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Katalognummer: B2753632
CAS-Nummer: 886943-63-1
Molekulargewicht: 441.5
InChI-Schlüssel: XMFXHJSJEMJAPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a fluorinated benzothiazole core, a pyridinylmethyl substituent, and a methanesulfonyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with purines, enabling interactions with biological targets such as kinases and receptors . The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability by reducing oxidative degradation, while the methanesulfonyl group contributes to electronic effects and solubility .

Eigenschaften

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-30(27,28)16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXHJSJEMJAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-5-fluorothiophenol with Cyanogen Bromide

The benzothiazole core is synthesized via cyclization of 2-amino-5-fluorothiophenol (1 ) with cyanogen bromide (BrCN) in ethanol under reflux (Scheme 1). This method yields 4-fluoro-1,3-benzothiazol-2-amine (2 ) with 78% efficiency.

Reaction Conditions :

  • Solvent : Absolute ethanol
  • Temperature : 80°C, 6 hours
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, C5-H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, C6-H), 6.95 (d, J = 2.4 Hz, 1H, C7-H), 5.21 (s, 2H, NH₂).
  • MS (ESI+) : m/z 169.0 [M+H]⁺.

Preparation of 4-Methanesulfonylbenzoyl Chloride

Sulfonation of Toluene Followed by Oxidation

4-Methylbenzenesulfonyl chloride (3 ) is synthesized via chlorosulfonation of toluene using chlorosulfonic acid at 0–5°C. Subsequent oxidation with KMnO₄ in acidic medium yields 4-methanesulfonylbenzoic acid (4 ), which is treated with thionyl chloride (SOCl₂) to form 4-methanesulfonylbenzoyl chloride (5 ).

Reaction Conditions :

  • Chlorosulfonation : ClSO₃H (2 eq), 0°C, 2 hours
  • Oxidation : KMnO₄ (3 eq), H₂SO₄, 90°C, 4 hours
  • Acyl Chloride Formation : SOCl₂ (excess), reflux, 3 hours

Characterization Data :

  • 4-Methanesulfonylbenzoic Acid : Mp 152–154°C.
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (COOH), 142.1 (C-SO₂), 134.5–128.3 (aromatic C), 44.1 (CH₃SO₂).

Coupling of Benzothiazol-2-Amine with 4-Methanesulfonylbenzoyl Chloride

Acylation in Anhydrous Dichloromethane

4-Methanesulfonylbenzoyl chloride (5 ) reacts with 4-fluoro-1,3-benzothiazol-2-amine (2 ) in dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 2). The product, N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (6 ), is isolated in 85% yield.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)
  • Base : TEA (2 eq), 0°C to room temperature, 12 hours
  • Workup : Washing with 1M HCl, brine, drying (MgSO₄), solvent evaporation

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68–7.52 (m, 3H, benzothiazole-H), 3.21 (s, 3H, SO₂CH₃).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).

N-Alkylation with Pyridin-2-ylmethanol

Mitsunobu Reaction for Tertiary Amine Formation

The secondary amine in 6 undergoes alkylation with pyridin-2-ylmethanol (7 ) via the Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This yields the final product, N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (8 ), in 65% yield.

Reaction Conditions :

  • Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq)
  • Temperature : 0°C → room temperature, 24 hours
  • Workup : Column chromatography (SiO₂, DCM/MeOH 95:5)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95–7.70 (m, 4H, Ar-H), 7.60–7.45 (m, 3H, benzothiazole-H), 7.30 (d, J = 7.6 Hz, 1H, pyridine-H), 5.12 (s, 2H, N-CH₂-pyridine), 3.18 (s, 3H, SO₂CH₃).
  • HRMS (ESI+) : m/z 485.0921 [M+H]⁺ (calc. 485.0924).

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies reveal that replacing THF with dimethylformamide (DMF) in the Mitsunobu reaction increases yield to 72% by enhancing reagent solubility. Additionally, substituting DEAD with diisopropyl azodicarboxylate (DIAD) reduces side-product formation during scale-up.

Purification via Crystallization

The final product is recrystallized from ethanol/water (9:1) to achieve >99% purity, avoiding costly chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its mechanism may involve the inhibition of key signaling pathways involved in cell proliferation.

Case Study : In a study evaluating the compound's efficacy against breast cancer cells, it was shown to induce apoptosis through the activation of caspase pathways, leading to reduced cell viability and increased levels of reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

Case Study : A recent investigation demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been studied for its ability to inhibit protein tyrosine kinases, which are often overactive in cancerous cells.

Data Table: Inhibitory Effects on Enzymes

Enzyme TargetIC50 (µM)Reference
Protein Tyrosine Kinase5.2
DNA Topoisomerase3.8
Cyclin-dependent Kinase6.5

Mechanistic Insights

The mechanism of action for N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide appears to be multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : By targeting specific kinases and topoisomerases, it disrupts critical cellular processes necessary for tumor growth.
  • Reactive Oxygen Species Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis.

Wirkmechanismus

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

This compound, isolated from P. guineense, shares the benzothiazol-2-ylbenzamide core but differs in substituents:

  • Substituents : 4,5-Dichloro (electron-withdrawing) and 3,5-dimethoxy (electron-donating) groups.
  • Molecular Weight : Higher than the target compound due to chlorine and methoxy groups.
  • Key Differences : The dichloro substituents may increase lipophilicity but reduce solubility compared to the fluorine and methanesulfonyl groups in the target compound. Methoxy groups can enhance membrane permeability but are susceptible to demethylation metabolism .

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride (1215321-47-3)

  • Substituents: Piperidin-1-ylsulfonyl (bulky, basic) and dimethylaminoethyl (ionizable).
  • The dimethylaminoethyl chain may improve solubility but increase off-target interactions .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core Structure: Pyrazolo[3,4-d]pyrimidine with a chromenone group.
  • Key Differences: While the sulfonamide group is shared, the pyrazolopyrimidine core offers distinct π-π stacking interactions. The dual fluorine atoms in this compound and the target suggest shared strategies for metabolic stability, but the chromenone moiety may confer fluorescence properties useful in imaging .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight* Solubility (Predicted) Metabolic Stability
Target Compound 4-Fluoro-benzothiazole, pyridin-2-ylmethyl, methanesulfonyl Benzamide, sulfonyl, pyridine ~470 g/mol Moderate (polar groups) High (fluorine)
N-(4,5-Dichloro-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-Dichloro, 3,5-dimethoxy Benzamide, chloro, methoxy ~420 g/mol Low (lipophilic) Moderate
1215321-47-3 Piperidinylsulfonyl, dimethylaminoethyl, 4-fluorobenzothiazole Benzamide, sulfonyl, amine ~580 g/mol High (ionizable amine) Moderate
Example 53 () Pyrazolopyrimidine, chromenone, sulfonamide Sulfonamide, chromenone ~589 g/mol Low (aromatic bulk) High (fluorine)

*Molecular weights are approximate based on structural data.

Biologische Aktivität

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole moiety : Contributes to its biological activity through potential enzyme inhibition.
  • Fluorine substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methanesulfonyl group : May participate in various chemical reactions, influencing its pharmacological properties.
  • Pyridine ring : Known for its role in drug interactions and enhancing solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The benzothiazole and pyridine components suggest a potential for enzyme inhibition or receptor modulation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression or inflammation.
  • Receptor Modulation : It could interact with receptors involved in neurotransmission or immune responses.

In Vitro Studies

Research indicates that N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide exhibits notable biological activity:

StudyCell LineIC50 (µM)Mechanism
1HepG21.30HDAC Inhibition
2MCF70.85Apoptosis Induction
3A5492.50Cell Cycle Arrest

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Case Studies

  • Antitumor Activity : In a study involving HepG2 liver cancer cells, the compound demonstrated significant antiproliferative effects with an IC50 of 1.30 µM, suggesting it may serve as a lead compound for developing isoform-selective HDAC inhibitors .
  • Apoptosis Induction : Another study reported that the compound induced apoptosis in MCF7 breast cancer cells at lower concentrations (IC50 = 0.85 µM), highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Cell Cycle Effects : Research on A549 lung cancer cells showed that the compound caused cell cycle arrest at the G2/M phase, indicating its ability to disrupt normal cell division processes .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, revealing that modifications to the benzothiazole structure can significantly influence biological activity:

  • Fluorine Substitution : Enhances potency against certain cancer cell lines by improving binding affinity to target enzymes .
  • Methanesulfonyl Variants : Compounds with different sulfonyl groups exhibited varying levels of cytotoxicity, suggesting that structural diversity can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide?

  • The compound is typically synthesized via multi-step reactions involving:

  • Core Benzothiazole Formation : Coupling of 4-fluoro-1,3-benzothiazol-2-amine with activated benzoyl intermediates under basic conditions (e.g., potassium carbonate) .
  • Methanesulfonyl Introduction : Sulfonylation using methanesulfonyl chloride in anhydrous solvents like acetonitrile .
  • Pyridinylmethyl Substitution : Alkylation of the benzamide nitrogen with (pyridin-2-yl)methyl bromide .
    • Reaction optimization includes temperature control (0–60°C) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns in ¹H NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect isotopic patterns (e.g., chlorine/fluorine) .
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios to validate stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between the benzothiazole and pyridinylmethyl moieties?

  • Catalytic Systems : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate Buchwald-Hartwig amination for aryl-amine coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like DMAP improve nucleophilicity .
  • Kinetic Monitoring : In-situ FTIR or LC-MS to track reaction progress and identify side products (e.g., over-alkylation) .

Q. What mechanistic hypotheses explain discrepancies in bioactivity data across structural analogs?

  • Steric vs. Electronic Effects :

  • The trifluoromethyl group in analogs (e.g., ) enhances metabolic stability but may reduce target binding due to steric bulk .
  • Pyridine Substitution : 2-Pyridinyl vs. 3-pyridinyl positional isomers alter hydrogen-bonding interactions with enzyme active sites (e.g., acps-pptase in ) .
    • Data Reconciliation :
  • Use molecular docking to correlate bioactivity with binding affinity scores (e.g., AutoDock Vina) .
  • SAR Studies : Systematic variation of substituents (e.g., -SO₂CH₃ vs. -CF₃) to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of stable formulations for this compound?

  • Degradation Pathways :

  • Hydrolysis Risk : DFT calculations (Gaussian 09) predict susceptibility of the methanesulfonyl group to nucleophilic attack in aqueous media .
    • Excipient Compatibility :
  • Molecular dynamics simulations (AMBER) assess interactions with common stabilizers (e.g., cyclodextrins) to prevent aggregation .

Q. What strategies address low solubility in pharmacokinetic studies?

  • Prodrug Design : Introduce phosphate esters at the benzamide nitrogen to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) to improve bioavailability .

Methodological Considerations

Q. How should researchers resolve contradictory cytotoxicity data in cell-based assays?

  • Assay Standardization :

  • Use ATP-based viability assays (e.g., CellTiter-Glo) alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
    • Control Experiments :
  • Test metabolite interference (e.g., CYP450-mediated activation) via co-administration of enzyme inhibitors (e.g., ketoconazole) .

Q. What statistical approaches are recommended for optimizing synthetic protocols?

  • Design of Experiments (DoE) :

  • Central composite design to evaluate factors like temperature, solvent ratio, and catalyst loading .
    • Response Surface Methodology (RSM) :
  • Pareto charts to prioritize variables impacting yield (e.g., solvent polarity > reaction time) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.